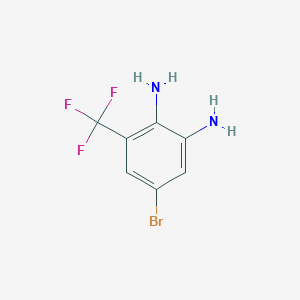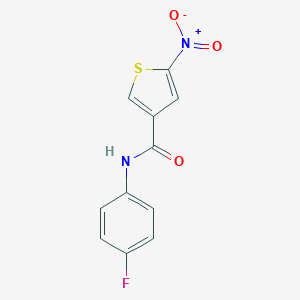
Pentamidine Amidoxime
Übersicht
Beschreibung
Pentamidine is an antifungal medication that fights infections caused by fungus . It is used to prevent and treat pneumonia caused by Pneumocystis jiroveci (carinii) . Amidoximes of pentamidine were prepared for the study of the biotransformation of pentamidine and the evaluation of its trypanocidal and leishmanicidal properties .
Synthesis Analysis
Amidoximes of pentamidine were synthesized where one or both the terminal amidine moieties of pentamidine are replaced by an amidoxime . The HPLC methods developed allowed excellent separation of the compound pairs examined .
Molecular Structure Analysis
Pentamidine Amidoxime contains total 51 bond(s); 27 non-H bond(s), 14 multiple bond(s), 10 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 amidine derivative(s), 2 primary amine(s) (aliphatic), 1 hydroxyl group(s), and 2 ether(s) (aromatic) .
Chemical Reactions Analysis
The metabolic reactions of Pentamidine Amidoxime were found to be catalyzed by the cytochrome P-450 system (mixed-function oxidases) .
Physical And Chemical Properties Analysis
The HPLC methods developed allowed excellent separation of the compound pairs examined. Also, the possible selection of different separation techniques (i.e. adsorption- and ion-pair-chromatography) permits universal application .
Wissenschaftliche Forschungsanwendungen
Actinide Separation from Spent Nuclear Fuel
- Potential Performance : These adsorbents can separate Np(IV, V, VI) and Pu(IV), with potential for partitioning Pu(IV) from Np(IV) under acidic conditions .
Antimicrobial Activity and Beyond
- Nanosystems for Delivery : Various nanocarriers (polymeric, lipidic, inorganic) have been explored to efficiently deliver PTM and reduce side effects .
Metabolic N-Hydroxylation
- Suppression : N-hydroxylated derivatives are retroreduced by microsomal fractions from rabbit liver, with NADH as the preferred cofactor .
Targeted Therapy via Nanomedicine
- Future Prospects : Nanomedicine holds promise for PTM applications, especially based on recent repurposing studies .
Potential Applications in Sprays
Wirkmechanismus
Target of Action
Pentamidine Amidoxime, also known as N-Hydroxypentamidine, is primarily used as an antifungal and antiprotozoal agent . It is effective in treating diseases such as trypanosomiasis, leishmaniasis, and some fungal infections . The primary targets of this compound are the DNA, RNA, phospholipids, and proteins within the cells of these pathogens .
Mode of Action
It is thought that the drug interferes with nuclear metabolism, resulting in the inhibition of the synthesis of dna, rna, phospholipids, and proteins . This disruption of critical cellular functions leads to the death of the pathogen, thereby treating the infection.
Biochemical Pathways
Pentamidine Amidoxime affects several biochemical pathways. One of the key pathways involved is the oxidation of amidoximes and oximes . This process is facilitated by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways . Additionally, the compound is known to interfere with the polyamine biosynthesis pathway, which is essential for parasite replication and infection establishment .
Pharmacokinetics
Pentamidine Amidoxime exhibits unique pharmacokinetic properties. It is metabolized by cytochrome P450 enzymes . The compound is excreted by the kidneys unchanged and is eliminated faster than all other antileishmanial drugs . The pharmacokinetics of Pentamidine Amidoxime are characterized by a long terminal half-life and extensive accumulation during treatment .
Result of Action
The result of Pentamidine Amidoxime’s action is the effective treatment of certain infections. By inhibiting the synthesis of DNA, RNA, phospholipids, and proteins, the compound disrupts the normal functioning of the pathogen, leading to its death . This results in the clearance of the infection and recovery of the patient.
Action Environment
The action of Pentamidine Amidoxime can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect the metabolism and efficacy of Pentamidine Amidoxime . Furthermore, factors such as the patient’s renal function can impact the excretion and elimination of the drug . Therefore, these factors should be considered when administering Pentamidine Amidoxime.
Eigenschaften
IUPAC Name |
4-[5-[4-[(Z)-N'-hydroxycarbamimidoyl]phenoxy]pentoxy]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c20-18(21)14-4-8-16(9-5-14)25-12-2-1-3-13-26-17-10-6-15(7-11-17)19(22)23-24/h4-11,24H,1-3,12-13H2,(H3,20,21)(H2,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREYBSXWRHBDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamidine Amidoxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)
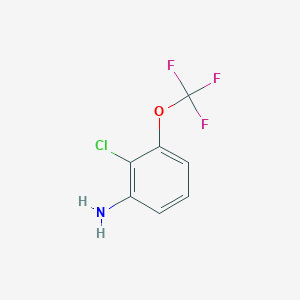
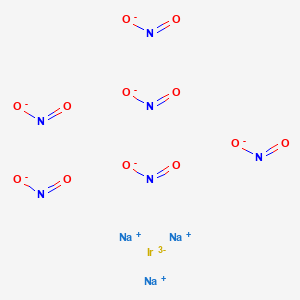
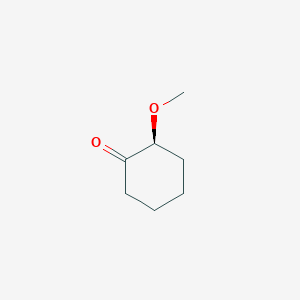
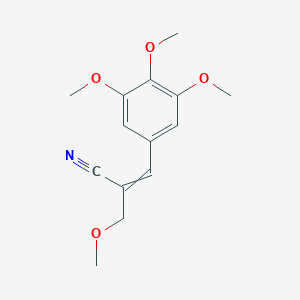
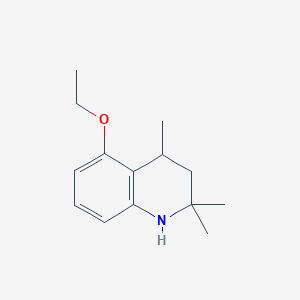
![3-{[(4-Azidobenzoyl)oxy]methyl}-3,4,6,7,8a,8b,9a-heptahydroxy-6a,9-dimethyl-7-(propan-2-yl)dodecahydro-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-8-yl 1h-pyrrole-2-carboxylate](/img/structure/B134015.png)
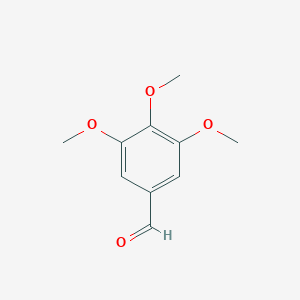
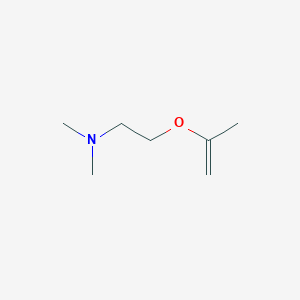
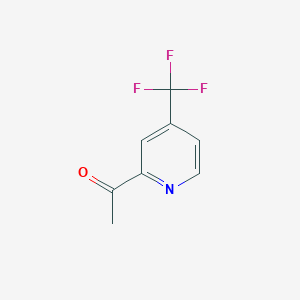
![[(2S,3R,4S,5R)-4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B134024.png)
![[2-[[Dimethyl-(1-phenyl-3-prop-2-enoyloxypropan-2-yl)silyl]oxy-dimethylsilyl]-3-phenylpropyl] prop-2-enoate](/img/structure/B134028.png)
